3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound that combines a thiazolidine-2,4-dione core with a furan and pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common approach includes the reaction of furan-3-carboxylic acid with pyrrolidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Green chemistry principles, including the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .
Scientific Research Applications
3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable for designing new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine-2,4-dione core and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are also of interest due to their diverse pharmacological properties.
Uniqueness
3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of the furan, pyrrolidine, and thiazolidine-2,4-dione moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTRZUPKIKVBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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